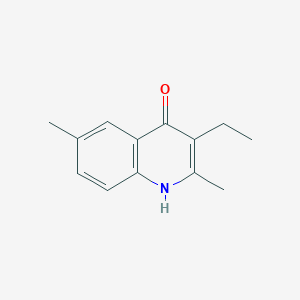

3-ethyl-2,6-dimethyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis approaches for quinolinol derivatives involve multi-component reactions, demonstrating the versatility of methods available for constructing the quinolinol scaffold. For example, the synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate showcases a method that yields these compounds in excellent efficiency, highlighting the adaptability of quinolinol synthesis techniques (Asghari, Ramezani, & Mohseni, 2014).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives has been a subject of intense study, involving both experimental and theoretical approaches. Studies involving X-ray diffraction and computational methods reveal detailed insights into the geometries, electronic properties, and intermolecular interactions of these compounds, contributing significantly to our understanding of their chemical behavior (Badoğlu, Temel, Yurdakul, & Büyükgüngör, 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-ethyl-2,6-dimethyl-4-quinolinol derivatives involves a broad spectrum of reactions, including but not limited to cyclization reactions, substitutions, and interactions with various reagents. These reactions are pivotal in exploring the functionalization of the quinolinol core and expanding its utility in chemical synthesis (Tsubusaki & Nishino, 2009).

Physical Properties Analysis

The physical properties of this compound and its derivatives are crucial for understanding their behavior in different environments. Studies focusing on the crystalline structures and spectroscopic analyses provide valuable data on their stability, solubility, and other physical characteristics essential for their manipulation and application in various contexts.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interactions with biological systems, are fundamental aspects of this compound research. Investigations into these areas contribute to a deeper understanding of the compound's potential applications and safety profile, excluding specific uses in drugs and their pharmacological effects.

For more in-depth studies and additional information on this compound, the following references provide a comprehensive overview of current research in this field:

- (Asghari, Ramezani, & Mohseni, 2014)

- (Badoğlu, Temel, Yurdakul, & Büyükgüngör, 2015)

- (Tsubusaki & Nishino, 2009)

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound like “3-ethyl-2,6-dimethyl-4-quinolinol” would depend on its specific structure . In general, handling quinolinols requires precautions like avoiding inhalation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

3-ethyl-2,6-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-10-9(3)14-12-6-5-8(2)7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLIMHJBTINSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=O)C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)

![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)

![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5622843.png)

![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)

![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)

![4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5622908.png)